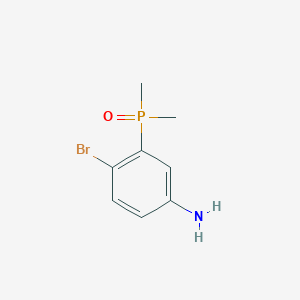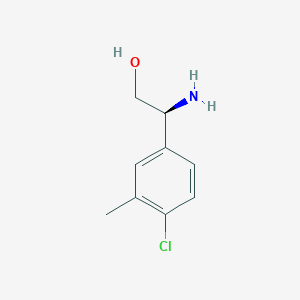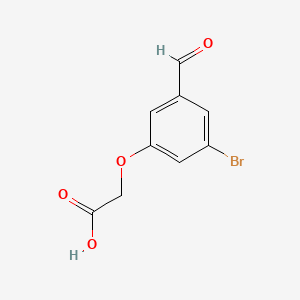
2-(3-Bromo-5-formylphenoxy)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.05 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a phenoxyacetic acid moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 2-(3-Bromo-5-formylphenoxy)acetic acid typically involves the bromination of 3-formylphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyacetic acid derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(3-Bromo-5-formylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Hydrolysis: The ester linkage in the phenoxyacetic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Applications De Recherche Scientifique
2-(3-Bromo-5-formylphenoxy)acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-Bromo-5-formylphenoxy)acetic acid include:
2-(3-Chloro-5-formylphenoxy)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromo-5-methylphenoxy)acetic acid: Contains a methyl group instead of a formyl group.
2-(3-Bromo-5-nitrophenoxy)acetic acid: Contains a nitro group instead of a formyl group.
Propriétés
Formule moléculaire |
C9H7BrO4 |
|---|---|
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
2-(3-bromo-5-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7BrO4/c10-7-1-6(4-11)2-8(3-7)14-5-9(12)13/h1-4H,5H2,(H,12,13) |
Clé InChI |
XQLNIVQTUMQLRG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OCC(=O)O)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
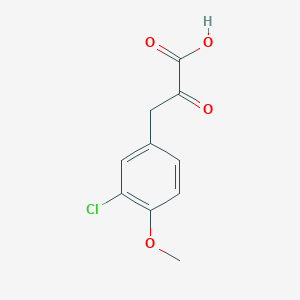
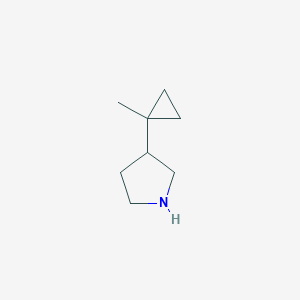
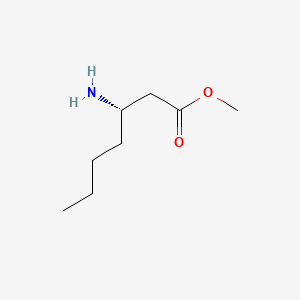


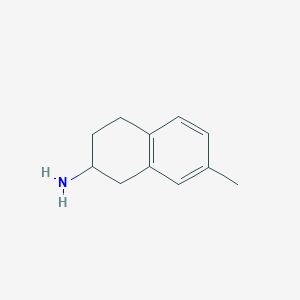

![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
